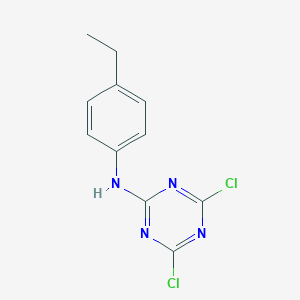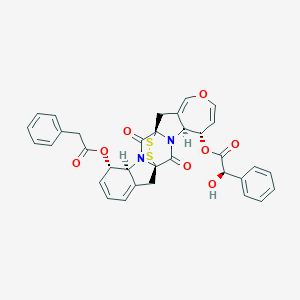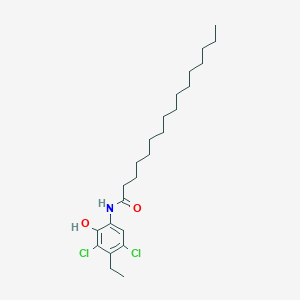
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as AM404 and is a potent endocannabinoid reuptake inhibitor. It has been found to have a wide range of physiological and biochemical effects, making it a promising candidate for future research.
Wirkmechanismus
AM404 acts as an endocannabinoid reuptake inhibitor by blocking the enzyme responsible for the breakdown of anandamide. This results in increased levels of anandamide in the body, which can then bind to cannabinoid receptors and produce various physiological effects. AM404 has also been found to inhibit the uptake of other neurotransmitters, including serotonin and dopamine, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
AM404 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, it has been found to have analgesic effects by inhibiting the reuptake of anandamide. AM404 has also been found to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
AM404 has several advantages for use in lab experiments. It is a potent endocannabinoid reuptake inhibitor, making it a useful tool for studying the endocannabinoid system. Additionally, it has been shown to have a wide range of physiological and biochemical effects, making it a versatile compound for studying various biological processes. However, the synthesis of AM404 is a complex process that requires careful control of reaction conditions, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on AM404. One area of interest is its potential use in pain management, particularly for chronic pain conditions. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-tumor effects. Finally, there is potential for the development of novel drugs based on the structure of AM404, which may have improved efficacy and fewer side effects compared to existing drugs.
Synthesemethoden
The synthesis of AM404 involves the reaction of arachidonic acid with acetaminophen in the presence of a catalytic amount of iodine. This reaction results in the formation of N-arachidonoylphenolamine, which is then converted to AM404 by the addition of chloroacetyl chloride. The synthesis of AM404 is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential use in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects by inhibiting the reuptake of anandamide, an endocannabinoid that plays a key role in pain perception. AM404 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
CAS-Nummer |
117827-06-2 |
|---|---|
Produktname |
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)- |
Molekularformel |
C24H39Cl2NO2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide |
InChI |
InChI=1S/C24H39Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)27-21-18-20(25)19(4-2)23(26)24(21)29/h18,29H,3-17H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
XNIGXYXNGOOKMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Andere CAS-Nummern |
117827-06-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



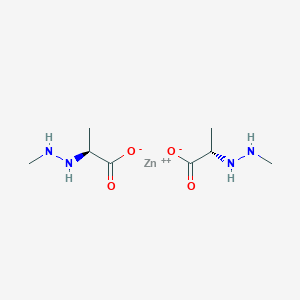
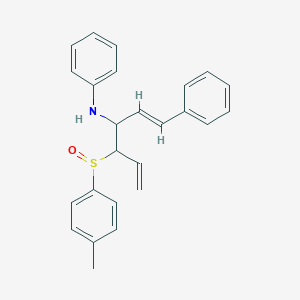
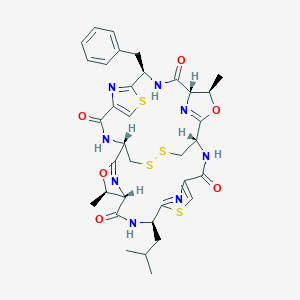
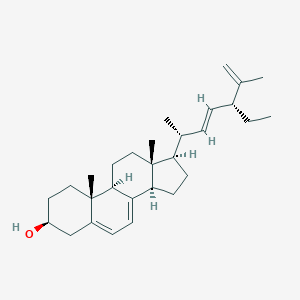
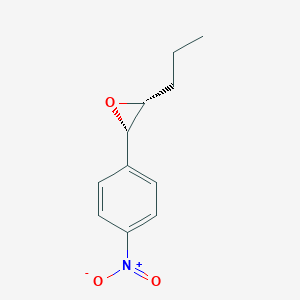
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
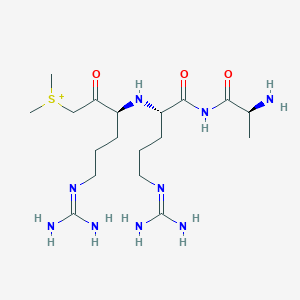
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
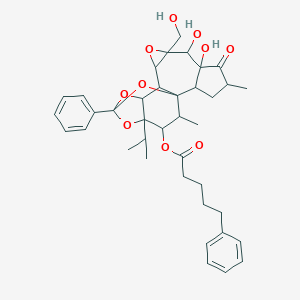
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
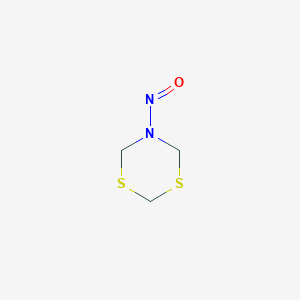
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
